molecular formula C8H12N2O2 B1482004 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol CAS No. 2090295-79-5

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol

Cat. No. B1482004
M. Wt: 168.19 g/mol
InChI Key: RMUGCRZXBWEBKV-UHFFFAOYSA-N
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Description

“6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol” is a chemical compound . It is related to the “6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine” family .

Scientific Research Applications

Synthesis and Chemical Characterization

6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol serves as a versatile intermediate for synthesizing a variety of fused heterocyclic compounds with potential chemical and pharmacological activities. It is utilized in the regiocontrolled synthesis of pyrazolo[5,1-c][1,4]oxazines, highlighting its utility in creating novel heterocyclic scaffolds with multiple substitution patterns. This compound's derivatives have been explored for their antioxidant, anticancer, anti-inflammatory, analgesic, and antimicrobial activities, demonstrating a broad spectrum of potential therapeutic applications (Mahmoud, El-Bordany, & Elsayed, 2017; Lindsay-Scott & Rivlin-Derrick, 2019).

Pharmaceutical Research

Research has shown that derivatives of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol exhibit significant pharmacological properties. Specific derivatives have been identified as potent phosphodiesterase 4 (PDE-4) inhibitors, offering promising therapeutic avenues for treating central nervous system disorders, metabolic diseases, autoimmune conditions, and inflammatory disorders. These findings underscore the compound's importance in drug discovery and design, providing a foundation for developing new therapeutic agents (Abdel-Magid, 2017).

properties

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2)4-10-7(12-5-8)6(11)3-9-10/h3,11H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUGCRZXBWEBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=C(C=N2)O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol
Reactant of Route 2
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol
Reactant of Route 3
Reactant of Route 3
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol
Reactant of Route 4
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol
Reactant of Route 5
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol
Reactant of Route 6
6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol

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